molecular formula C4H4N2O3 B040784 1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide CAS No. 123953-16-2

1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide

Cat. No.: B040784
CAS No.: 123953-16-2
M. Wt: 128.09 g/mol
InChI Key: NWCBRLJSOBUXND-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K2CO3), which facilitates the formation of the oxadiazole ring through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves an annulation reaction followed by desulfurization and intramolecular rearrangement, yielding high product yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the oxadiazole ring.

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the formation of stable complexes with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide is unique due to its specific substitution pattern and the presence of the 5-oxide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-3-4(2-7)5-9-6(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCBRLJSOBUXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](ON=C1C=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561819
Record name 4-Methyl-5-oxo-1,2,5lambda~5~-oxadiazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123953-16-2
Record name 4-Methyl-5-oxo-1,2,5lambda~5~-oxadiazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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